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molecular formula C12H11FN2O2 B8334841 2-Nitro-4-(2,5-dimethylpyrrol-1-yl)fluorobenzene

2-Nitro-4-(2,5-dimethylpyrrol-1-yl)fluorobenzene

Cat. No. B8334841
M. Wt: 234.23 g/mol
InChI Key: LDJQARUUVXLBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05902813

Procedure details

Prepared analogously from 4-fluoro- 3-nitroaniline and 2,5-hexanedione. Yield: 98%. Mp 99-101° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH3:12][C:13](=O)[CH2:14][CH2:15][C:16](=O)[CH3:17]>>[N+:9]([C:3]1[CH:4]=[C:5]([N:6]2[C:16]([CH3:17])=[CH:15][CH:14]=[C:13]2[CH3:12])[CH:7]=[CH:8][C:2]=1[F:1])([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC(C)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)N1C(=CC=C1C)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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